molecular formula C29H31N3O3 B2790776 N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 893785-52-9

N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2790776
CAS No.: 893785-52-9
M. Wt: 469.585
InChI Key: YVBAHJSMAPVWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic small molecule characterized by a 7-methoxy-2-oxo-1,2-dihydroquinoline core substituted with a (4-ethylphenyl)aminomethyl group at position 3 and an N-(2,5-dimethylphenyl)acetamide side chain. Its design integrates lipophilic (methyl, ethyl) and hydrogen-bonding (methoxy, acetamide) groups, which may influence pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-5-21-8-11-24(12-9-21)30-17-23-15-22-10-13-25(35-4)16-27(22)32(29(23)34)18-28(33)31-26-14-19(2)6-7-20(26)3/h6-16,30H,5,17-18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBAHJSMAPVWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural motifs with several acetamide derivatives, differing primarily in core heterocycles and substituent patterns. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (Da) Reference
Target Compound 7-Methoxy-2-oxo-1,2-dihydroquinoline 3-[(4-Ethylphenyl)aminomethyl], N-(2,5-dimethylphenyl)acetamide ~450 (calculated) -
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide Triazolo[4,3-c]pyrimidin 4-Fluorophenylamino, 7-methyl, N-(2,5-dimethylphenyl)acetamide ~400 (estimated)
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide (9b) Quinolin-4-ol 6-Methoxy, N-(3,5-dimethylphenyl)acetamide 337.6
N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-tetrahydroisoquinolin-5-yl]oxy}acetamide Tetrahydroisoquinolin 4-Fluorobenzyl, oxyacetamide, N-(2,5-dimethylphenyl) ~450 (estimated)

Key Observations :

  • Core Heterocycles: The quinoline core in the target compound and 9b contrasts with the triazolopyrimidine and tetrahydroisoquinoline cores in analogs. Quinoline derivatives often exhibit enhanced π-π stacking interactions in biological targets compared to smaller heterocycles.
  • The 7-methoxy group in the target compound and 6-methoxy in 9b are electron-donating, which could stabilize aromatic interactions in receptor binding. N-(2,5-dimethylphenyl) vs. N-(3,5-dimethylphenyl) (as in 9b ): The substitution pattern on the phenyl ring may alter steric hindrance and binding pocket compatibility.

Comparison :

  • The use of DMF and K₂CO₃ is common for deprotonation and facilitating acetamide bond formation.
Physicochemical and Spectral Properties

NMR and Mass Spectrometry :

  • Target Compound : Expected ¹H NMR signals include aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.8 ppm), and acetamide NH (δ ~10 ppm). A molecular ion peak at m/z ~450 [M+H]⁺ would align with its calculated mass.
  • 9b : Reported ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.92 ppm), methoxy (δ 3.84 ppm), and acetamide NH (δ 10.35 ppm). UPLC-MS confirms m/z 337.6 [M+H]⁺ .

Solubility and logP :

  • The target compound’s 7-methoxy and ethylphenyl groups likely increase logP compared to 9b (logP ~2.5) , suggesting lower aqueous solubility but better blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.